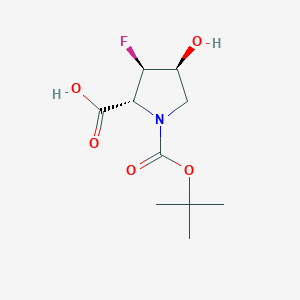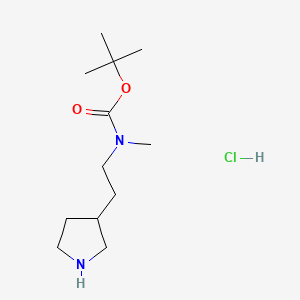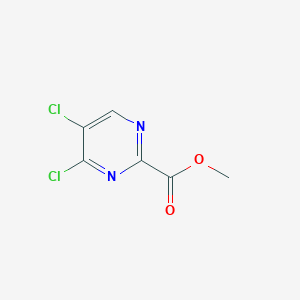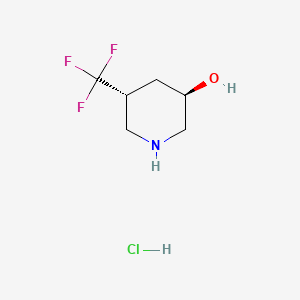
(2R,3R,4S)-1-Boc-3-fluoro-4-hydroxypyrrolidine-2-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R,4S)-1-Boc-3-fluoro-4-hydroxypyrrolidine-2-carboxylic Acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. The compound features a pyrrolidine ring substituted with a fluoro and hydroxyl group, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This structural configuration imparts unique chemical properties and reactivity to the molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S)-1-Boc-3-fluoro-4-hydroxypyrrolidine-2-carboxylic Acid typically involves several steps:
Starting Material: The synthesis often begins with commercially available starting materials such as L-proline.
Fluorination: Introduction of the fluoro group can be achieved through electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Hydroxylation: The hydroxyl group can be introduced via oxidation reactions, such as using osmium tetroxide (OsO4) followed by sodium periodate (NaIO4).
Boc Protection: The nitrogen atom is protected using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base like triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
化学反応の分析
Types of Reactions
(2R,3R,4S)-1-Boc-3-fluoro-4-hydroxypyrrolidine-2-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like pyridinium chlorochromate (PCC).
Reduction: The fluoro group can be reduced to a hydrogen atom using hydrogenation catalysts.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane (DMP)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of a de-fluorinated pyrrolidine derivative
Substitution: Formation of various substituted pyrrolidine derivatives
科学的研究の応用
(2R,3R,4S)-1-Boc-3-fluoro-4-hydroxypyrrolidine-2-carboxylic Acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of fine chemicals and advanced materials.
作用機序
The mechanism of action of (2R,3R,4S)-1-Boc-3-fluoro-4-hydroxypyrrolidine-2-carboxylic Acid involves its interaction with specific molecular targets. The fluoro and hydroxyl groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The Boc group provides steric protection, influencing the compound’s reactivity and stability.
類似化合物との比較
Similar Compounds
- (2R,3R,4S)-1-Boc-3-chloro-4-hydroxypyrrolidine-2-carboxylic Acid
- (2R,3R,4S)-1-Boc-3-bromo-4-hydroxypyrrolidine-2-carboxylic Acid
- (2R,3R,4S)-1-Boc-3-iodo-4-hydroxypyrrolidine-2-carboxylic Acid
Uniqueness
The presence of the fluoro group in (2R,3R,4S)-1-Boc-3-fluoro-4-hydroxypyrrolidine-2-carboxylic Acid imparts unique electronic properties, enhancing its reactivity and interaction with biological targets compared to its chloro, bromo, and iodo analogs. This makes it a valuable compound in medicinal chemistry for the development of novel therapeutics.
特性
分子式 |
C10H16FNO5 |
|---|---|
分子量 |
249.24 g/mol |
IUPAC名 |
(2R,3R,4S)-3-fluoro-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C10H16FNO5/c1-10(2,3)17-9(16)12-4-5(13)6(11)7(12)8(14)15/h5-7,13H,4H2,1-3H3,(H,14,15)/t5-,6-,7-/m0/s1 |
InChIキー |
RORZWVGKOUJCPL-ACZMJKKPSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@@H]([C@H]1C(=O)O)F)O |
正規SMILES |
CC(C)(C)OC(=O)N1CC(C(C1C(=O)O)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2R)-2-[(2R)-2-[acetyl-[(2S)-2,6-diaminohexanoyl]amino]propanoyl]oxypropanoic acid](/img/structure/B13909360.png)
![8-Bromo-5-methoxy-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B13909364.png)
![cis-6-(hydroxymethyl)-6,7,8,8a-tetrahydro-1H-pyrrolo[2,1-c][1,4]oxazin-4-one](/img/structure/B13909368.png)
![N-{(E)-[4-(trifluoromethyl)phenyl]methylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B13909370.png)


![Tert-butyl 9,9-difluoro-2,7-diazaspiro[4.4]nonane-2-carboxylate;oxalic acid](/img/structure/B13909393.png)
![(2R,3S,4R,5R)-5-[6-(furan-2-ylmethylamino)purin-9-yl]-2-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B13909400.png)
![2-Imidazo[2,1-b][1,3]thiazol-6-ylbutanoic acid](/img/structure/B13909415.png)



